1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone
Description
Chemical Structure: The compound features a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at the 4-position and a morpholino ethanone moiety at the 1-position. Its molecular formula is C₁₆H₂₀ClF₃N₄O₂, with a molecular weight of 392.80 and a calculated XLogP3 of 1.8, indicating moderate lipophilicity . Key Attributes:
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAYUPOYSRETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone typically involves multiple steps:
Formation of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: : This is generally achieved through the chlorination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid.
Conversion to Piperazine Derivative: : Reacting the pyridine derivative with piperazine results in the formation of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
Morpholino-Ethanone Addition: : Finally, coupling the piperazine derivative with 2-morpholinoethanone under appropriate conditions completes the synthesis.
Industrial Production Methods
Industrial synthesis might employ continuous flow reactors to optimize yields and reaction times. Advanced purification techniques such as chromatography and crystallization ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone undergoes several types of reactions:
Oxidation: : The compound can undergo oxidative transformations, often facilitated by agents like potassium permanganate.
Reduction: : Conditions involving hydrogenation or the use of reducing agents such as lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Carboxylic acids, N-oxides.
Reduction: : Amines, hydroxyl derivatives.
Substitution: : Various substituted derivatives depending on the reactants.
Scientific Research Applications
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone finds extensive applications in diverse fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Investigated for its potential role as a ligand in receptor studies.
Medicine: : Explored for potential therapeutic applications, including as an inhibitor of certain biological pathways.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems. It might modulate the activity of enzymes or receptors by fitting into active sites and altering their conformation or activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
1-Morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
- Structure : Replaces the pyridinyl group with a 4-(trifluoromethyl)benzyl substituent.
- Molecular Formula : C₁₈H₂₂F₃N₃O₂.
- Higher molecular weight (407.38 vs. 392.80) may affect pharmacokinetics .
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
- Structure: Substitutes morpholino ethanone with a thiophene-containing butanone chain.
- Key Differences :
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone
Modifications to the Morpholino Ethanone Group
2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone
- Structure: Chloroethanone replaces morpholino ethanone.
- Lower TPSA (~35 Ų) reduces solubility compared to the target compound .
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
Agrochemical Analogs with Pyridinyl Moieties
Haloxyfop Methyl Ester
- Structure: Contains a 3-chloro-5-(trifluoromethyl)pyridinyloxy phenoxypropanoate group.
- Key Differences: Ester linkage and phenoxy group confer herbicidal activity (ACCase inhibition). Lower molecular weight (367.73 vs. 392.80) and higher logP (~3.5) optimize plant membrane penetration .
Fluazifop-butyl
- Structure: Features a pyridinyloxy phenoxypropanoate backbone.
- Key Differences: Butyl ester enhances lipophilicity for foliar absorption.
Key Trends :
- Lipophilicity: Agrochemical analogs (e.g., haloxyfop) exhibit higher logP values for environmental stability, while the target compound’s morpholino group balances solubility and permeability.
- Target Selectivity : Piperazine derivatives (e.g., MK45) are explored for CNS applications, whereas pyridinyloxy herbicides lack this versatility .
Biological Activity
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone, also known by its CAS number 1052546-32-3, is a complex organic compound characterized by a trifluoromethyl group, a chlorinated pyridine ring, and piperazine and morpholine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 373.20 g/mol. The structural characteristics contribute to its pharmacological properties, influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClF₃N₄O |
| Molecular Weight | 373.20 g/mol |
| CAS Number | 1052546-32-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The piperazine and morpholine rings are known to facilitate binding to various biological targets, potentially leading to modulation of receptor activity or enzyme inhibition.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine are often evaluated for their antibacterial and antifungal activities.
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the piperazine structure could enhance activity against resistant bacterial strains.
Antiviral Activity
Research has also explored the antiviral potential of related compounds in inhibiting viral replication. For example, similar structures have been studied as inhibitors of viral proteases, which are crucial for viral life cycles.
Case Study: Inhibition of Viral Proteases
In vitro studies showed that certain piperazine derivatives effectively inhibited HCV NS3/4A protease activity, suggesting potential therapeutic applications in treating hepatitis C virus infections.
Toxicity and Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity in cell lines, further studies are necessary to establish safety in vivo.
Q & A
Basic: What are the key synthetic strategies and analytical methods for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety to a piperazine ring, followed by morpholino-ethanone functionalization. Critical steps include:
- Coupling Reactions : Use of catalysts (e.g., palladium-based) for C–N bond formation under controlled temperatures (50–80°C) and inert atmospheres .
- Purification : High-performance liquid chromatography (HPLC) to isolate intermediates and final products with >95% purity .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, supplemented by mass spectrometry (MS) for molecular weight validation .
Basic: What structural features influence its reactivity and biological interactions?
Answer:
The compound’s structure includes:
- A trifluoromethyl-pyridine core , enhancing electrophilic substitution resistance and membrane permeability .
- A piperazine-morpholino ethanone backbone , enabling hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Chlorine substituents at the pyridine 3-position, which may sterically hinder or direct regioselective reactions .
X-ray crystallography of analogous compounds reveals planar pyridine rings and tetrahedral morpholino oxygen geometries critical for target binding .
Basic: How is the compound’s stability assessed under varying conditions?
Answer:
Stability studies employ:
- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures (e.g., >200°C for thermal stability) .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and amorphous/crystalline behavior .
- pH-Dependent Stability : Incubation in buffers (pH 3–10) with HPLC monitoring to identify hydrolytic degradation pathways .
Advanced: How can reaction yields be optimized for the morpholino-ethanone coupling step?
Answer:
Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Catalyst Tuning : Palladium/copper co-catalysts for Buchwald-Hartwig amination, with microwave-assisted heating (100–120°C) reducing reaction times .
- Stoichiometric Control : Excess morpholino reagent (1.5–2.0 eq.) drives the reaction to completion, with quenching via aqueous workup .
Advanced: What computational approaches predict target binding and selectivity?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with kinase domains (e.g., PI3K), highlighting hydrogen bonds between morpholino oxygen and Asp933 residues .
- QSAR Modeling : Correlates trifluoromethyl group electronegativity with enhanced IC50 values in enzyme inhibition assays .
- MD Simulations : Assess conformational stability of the piperazine ring in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., dechlorinated analogs) that may skew results .
- Cell Line Differences : Validate target expression levels (e.g., Western blotting) before comparing IC50 values across studies .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
- pH Adjustment : Ionize the morpholino group at pH 6.5–7.4 to improve hydrophilicity .
Advanced: What are critical considerations for scaling up synthesis from mg to gram quantities?
Answer:
- Batch Reactor Optimization : Maintain temperature gradients <5°C to prevent side reactions during exothermic steps .
- Cost-Efficient Catalysts : Replace PdCl₂ with polymer-supported palladium to reduce metal leaching .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
